2-Bromo-5-methoxybenzoyl chloride
Overview
Description
2-Bromo-5-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of benzoyl chloride, featuring a bromine atom at the second position and a methoxy group at the fifth position on the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Mechanism of Action
Mode of Action
2-Bromo-5-methoxybenzoyl chloride, like other acyl chlorides, is a reactive compound that can participate in nucleophilic acyl substitution reactions . The chlorine atom is a good leaving group, and the carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. This leads to the substitution of the chlorine atom with the nucleophile, forming a new covalent bond .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biological context and the nucleophiles it encounters. Its reactivity could lead to the formation of various products, potentially affecting cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of this compound . For instance, in aqueous environments, it could react with water to form 2-Bromo-5-methoxybenzoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxybenzoyl chloride typically involves the bromination of 5-methoxybenzoyl chloride. One common method includes the reaction of 5-methoxybenzoyl chloride with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction: It can be reduced to 2-Bromo-5-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Conducted under anhydrous conditions with a suitable solvent like diethyl ether.
Oxidation: Performed in aqueous or organic solvents under controlled temperature conditions.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
2-Bromo-5-methoxybenzyl alcohol: Formed through reduction.
2-Bromo-5-methoxybenzoic acid: Formed through oxidation.
Scientific Research Applications
2-Bromo-5-methoxybenzoyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 2-Bromo-5-methoxybenzoic acid
- 2-Bromo-5-methoxybenzyl alcohol
- 5-Bromo-2-methoxybenzenesulfonyl chloride
Comparison: 2-Bromo-5-methoxybenzoyl chloride is unique due to its specific functional groups, which confer distinct reactivity patterns compared to similar compounds. For instance, while 2-Bromo-5-methoxybenzoic acid is primarily used in oxidation reactions, this compound is more versatile in nucleophilic substitution and acylation reactions .
Properties
IUPAC Name |
2-bromo-5-methoxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCQJXVXRYIJQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381827 | |
Record name | 2-bromo-5-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56658-04-9 | |
Record name | 2-Bromo-5-methoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56658-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-5-methoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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